)amine](/img/structure/B275252.png)
[(5-Chloro-2-propoxyphenyl)sulfonyl](2,2,6,6-tetramethyl(4-piperidyl))amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(5-Chloro-2-propoxyphenyl)sulfonyl](2,2,6,6-tetramethyl(4-piperidyl))amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Chloro-2-propoxyphenyl)sulfonyl](2,2,6,6-tetramethyl(4-piperidyl))amine typically involves multiple steps, starting with the preparation of the core benzene sulfonamide structure. The introduction of the chloro and propoxy groups is achieved through substitution reactions, while the piperidine ring is incorporated via nucleophilic substitution. Common reagents used in these reactions include chlorinating agents, alkyl halides, and piperidine derivatives. The reaction conditions often involve the use of organic solvents, elevated temperatures, and catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.
化学反応の分析
Types of Reactions
[(5-Chloro-2-propoxyphenyl)sulfonyl](2,2,6,6-tetramethyl(4-piperidyl))amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halides for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to derivatives with different chemical and physical properties.
科学的研究の応用
[(5-Chloro-2-propoxyphenyl)sulfonyl](2,2,6,6-tetramethyl(4-piperidyl))amine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are explored to understand its potential as a pharmaceutical agent.
Medicine: Research into its pharmacological properties aims to develop new drugs for various medical conditions.
Industry: The compound is used in the development of materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of [(5-Chloro-2-propoxyphenyl)sulfonyl](2,2,6,6-tetramethyl(4-piperidyl))amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with target proteins, while the piperidine ring may interact with hydrophobic pockets. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A related compound used as a hindered base in organic synthesis.
N-(2,2,6,6-Tetramethylpiperidin-4-yl)methacrylamide: Another derivative with applications in polymer chemistry.
4-Methoxyphenylboronic acid: A compound with similar functional groups used in Suzuki-Miyaura coupling reactions.
Uniqueness
[(5-Chloro-2-propoxyphenyl)sulfonyl](2,2,6,6-tetramethyl(4-piperidyl))amine is unique due to its combination of a sulfonamide group, a chloro substituent, and a piperidine ring
特性
分子式 |
C18H29ClN2O3S |
|---|---|
分子量 |
389 g/mol |
IUPAC名 |
5-chloro-2-propoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C18H29ClN2O3S/c1-6-9-24-15-8-7-13(19)10-16(15)25(22,23)20-14-11-17(2,3)21-18(4,5)12-14/h7-8,10,14,20-21H,6,9,11-12H2,1-5H3 |
InChIキー |
ZYEWULHZAGAJRD-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C |
正規SMILES |
CCCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


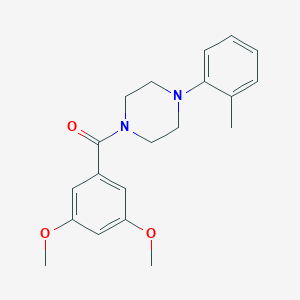
![4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]-2,3-dimethylbenzene-1-sulfonamide](/img/structure/B275190.png)
![N-[3-(1H-imidazol-1-yl)propyl]-4-methoxy-3-methylbenzene-1-sulfonamide](/img/structure/B275192.png)
![[(4-Bromo-3-propoxyphenyl)sulfonyl]propylamine](/img/structure/B275214.png)
![[(4-Bromo-3-propoxyphenyl)sulfonyl]dimethylamine](/img/structure/B275216.png)
![[(5-Chloro-2-propoxyphenyl)sulfonyl]benzylamine](/img/structure/B275218.png)
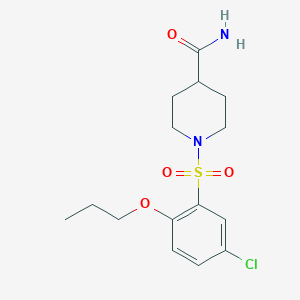
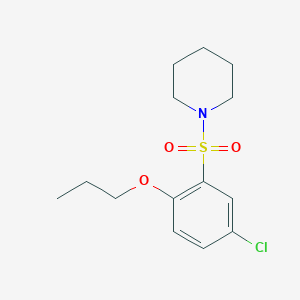
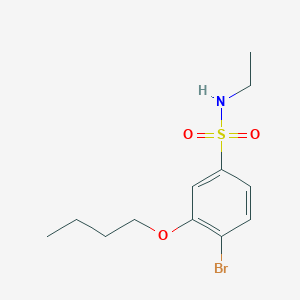
)amine](/img/structure/B275225.png)
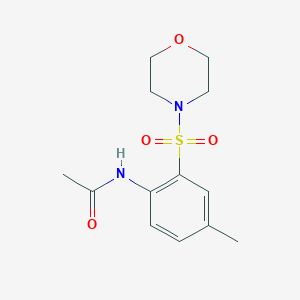
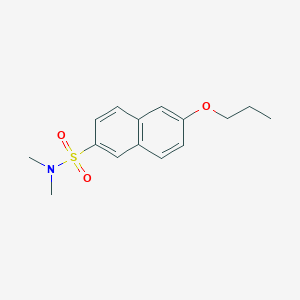
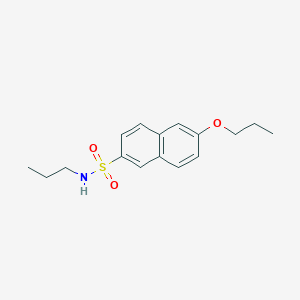
![[(5-Bromo-2-propoxyphenyl)sulfonyl]propylamine](/img/structure/B275239.png)
